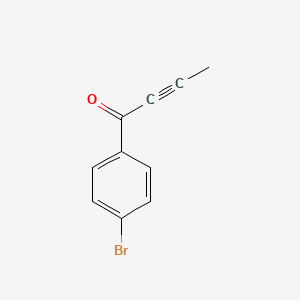

1-(4-Bromophenyl)but-2-yn-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrO |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

1-(4-bromophenyl)but-2-yn-1-one |

InChI |

InChI=1S/C10H7BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,1H3 |

InChI Key |

RTCMEHSTVIIEPY-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1 4 Bromophenyl but 2 Yn 1 One

Investigation of Nucleophilic Additions to the α,β-Ynone Moiety

The polarized nature of the α,β-ynone system in 1-(4-bromophenyl)but-2-yn-1-one allows for two primary modes of nucleophilic attack: direct 1,2-addition to the carbonyl carbon and conjugate 1,4-addition to the β-carbon of the alkyne. The regioselectivity of this addition is highly dependent on the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles preferring 1,4-addition.

Direct 1,2-Additions to the Carbonyl Group

Hard nucleophiles, such as Grignard reagents and organolithium compounds, are characterized by a high charge density on the nucleophilic atom. masterorganicchemistry.comstackexchange.commasterorganicchemistry.com These reagents tend to react under kinetic control, favoring the faster, irreversible attack at the more electrophilic carbonyl carbon. stackexchange.com In the case of this compound, the addition of a Grignard reagent (R-MgBr) would lead to the formation of a tertiary propargyl alcohol after acidic workup. This reaction proceeds through a tetrahedral intermediate where the nucleophile has added directly to the carbonyl group.

| Nucleophile (Grignard Reagent) | Product of 1,2-Addition |

| Methylmagnesium bromide | 2-(4-Bromophenyl)pent-3-yn-2-ol |

| Phenylmagnesium bromide | 1-(4-Bromophenyl)-1-phenylbut-2-yn-1-ol |

This table presents the expected products from the 1,2-addition of representative Grignard reagents to this compound based on established reactivity patterns of ynones.

Conjugate 1,4-Additions to the Alkyne-Carbonyl System

Soft nucleophiles, which are typically more polarizable and less basic, favor conjugate or Michael addition. nih.gov This pathway is often reversible and thermodynamically controlled, leading to the more stable product. For this compound, this involves the addition of the nucleophile to the β-carbon of the alkyne, with subsequent protonation of the resulting enolate. A wide range of nucleophiles, including amines, thiols, and cuprates, undergo this type of addition. For instance, the reaction with a primary or secondary amine would yield a β-enaminone.

| Nucleophile | Product of 1,4-Addition |

| Diethylamine | (E/Z)-3-(Diethylamino)-1-(4-bromophenyl)but-2-en-1-one |

| Thiophenol | (E/Z)-1-(4-Bromophenyl)-3-(phenylthio)but-2-en-1-one |

| Lithium dimethylcuprate | (E/Z)-1-(4-Bromophenyl)pent-2-en-1-one |

This table illustrates the anticipated products from the 1,4-conjugate addition of various soft nucleophiles to this compound, based on the known reactivity of α,β-ynones.

Electrophilic Transformations and Halogenation Reactions of the Alkyne and Aromatic Ring

The electron-rich π-systems of the alkyne and the aromatic ring in this compound are susceptible to electrophilic attack. The electron-withdrawing nature of the carbonyl group deactivates the alkyne towards electrophilic addition compared to an isolated alkyne. Nevertheless, reactions with strong electrophiles can occur. For example, halogenation of the alkyne with an electrophilic bromine source, such as N-bromosuccinimide (NBS), would be expected to proceed via an anti-addition mechanism to yield a dibromoenone. youtube.com

The 4-bromophenyl group can also undergo further electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing group. However, the but-2-yn-1-one substituent is strongly deactivating and meta-directing. Therefore, further electrophilic substitution on the aromatic ring, such as nitration or further halogenation, would be challenging and would likely occur at the position meta to the carbonyl group (i.e., C3 of the phenyl ring). byjus.comlibretexts.org

| Reagent | Substrate Moiety | Expected Product |

| N-Bromosuccinimide (NBS) | Alkyne | (E/Z)-2,3-Dibromo-1-(4-bromophenyl)but-2-en-1-one |

| Nitric Acid/Sulfuric Acid | Aromatic Ring | 1-(4-Bromo-3-nitrophenyl)but-2-yn-1-one |

This table outlines the expected products from electrophilic reactions on the alkyne and aromatic ring of this compound based on general principles of electrophilic addition and aromatic substitution.

Cyclization Reactions and Heterocycle Synthesis Promoted by the Ynone Framework

The rigid and reactive nature of the ynone framework in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The strategic placement of the alkyne and carbonyl groups facilitates a range of cyclization reactions, often catalyzed by transition metals.

Gold- and Transition Metal-Catalyzed Cycloisomerizations

Gold catalysts, in particular, have proven to be highly effective in activating the alkyne moiety of ynones towards intramolecular cyclization. core.ac.uk While direct cycloisomerization of this compound itself is not a common transformation, related ynones can undergo various gold-catalyzed rearrangements and cyclizations. For instance, if a suitable nucleophile is tethered to the ynone backbone, gold catalysis can facilitate intramolecular attack on the activated alkyne to form heterocyclic structures. A common transformation is the cyclization of 1,4-diyn-3-ones, which are structurally related, to form highly substituted furans. core.ac.uk This proceeds through an oxidative cyclization, alkynyl migration, and a subsequent 5-endo-dig cyclization.

Annulation Strategies for Furan (B31954) and Pyrrole (B145914) Derivatives

The ynone functionality is a key component in various annulation strategies for the synthesis of five-membered heterocycles like furans and pyrroles.

Furan Synthesis: Substituted furans can be synthesized from ynones through various transition-metal-catalyzed pathways. A notable example is the gold(I)-catalyzed reaction of 1-(1-alkynyl)cyclopropyl ketones, which can be considered structural analogs of ynones, with nucleophiles to generate highly substituted furans. organic-chemistry.org Another approach involves the gold-catalyzed oxidative cyclization of 1,4-diyn-3-ols, which share the ynone core structure, to yield furan derivatives. nih.gov

Pyrrole Synthesis: The Paal-Knorr pyrrole synthesis is a classic method that can be adapted for ynones. uctm.edu The reaction of this compound with a primary amine would initially form the corresponding β-enaminone via conjugate addition. This intermediate, which is a 1,4-dicarbonyl equivalent, can then undergo an acid-catalyzed intramolecular cyclization and dehydration to afford a substituted pyrrole. For example, reaction with aniline (B41778) would be expected to yield 1-(4-bromophenyl)-5-methyl-2-phenyl-1H-pyrrole. This method provides a straightforward route to polysubstituted pyrroles. organic-chemistry.orgorganic-chemistry.org

| Heterocycle | Reaction Partner | Key Intermediate/Reaction Type | Expected Product |

| Furan | (Hypothetical tethered nucleophile) | Gold-catalyzed cycloisomerization | Fused or substituted furan |

| Pyrrole | Primary Amine (e.g., Aniline) | Paal-Knorr type cyclization | 1-(4-Bromophenyl)-5-methyl-2-phenyl-1H-pyrrole |

This table summarizes potential cyclization pathways for this compound to form furan and pyrrole derivatives, drawing on established synthetic methodologies for ynones and related compounds.

Ring-Closing Metathesis and Related Cyclizations

While classic ring-closing metathesis (RCM) typically involves the cyclization of dienes or enynes, the ynone structure of this compound is more amenable to other forms of intramolecular cyclization. These related cyclization pathways offer routes to a variety of heterocyclic and carbocyclic structures.

Functionalized ynones can be activated by various reagents to form reactive zwitterionic species. These intermediates can then be trapped intramolecularly by nucleophiles to yield fused heterocyclic systems. For instance, the reaction of ynones with in situ generated 1,1-bis(triflyl)ethylene can lead to the selective formation of either five- or six-membered fused heterocycles depending on the reaction temperature. nih.gov This divergent reactivity highlights the tunability of ynone cyclizations.

Gold-catalyzed cyclizations represent another significant pathway for the transformation of ynone derivatives. For example, gold(III)-promoted cyclization of ynone-oxime derivatives can furnish 4H-1,2-oxazine rings under mild conditions. researchgate.net The presence of an alcohol in the reaction medium can lead to its incorporation into the oxazine (B8389632) ring, demonstrating the potential for tandem reactions. researchgate.net

Radical cyclizations also provide a powerful tool for the transformation of ynones. Over the past decade, significant progress has been made in the radical addition to ynones followed by intramolecular cyclization, leading to a variety of complex molecular architectures. eurekaselect.com These reactions can be initiated by various radical sources and proceed through a tandem mechanism involving radical addition and subsequent cyclization. eurekaselect.com

Furthermore, 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which share the aryl ketone moiety with the title compound, have been shown to undergo intramolecular cyclization in the presence of a Brønsted superacid like triflic acid to form 3-trichloromethylindan-1-ones. nih.govbeilstein-journals.orgsemanticscholar.org This type of reaction proceeds via protonation of the carbonyl oxygen, which activates the molecule for an intramolecular electrophilic attack on the aryl ring. Although the substrate in this case is an enone rather than a ynone, it illustrates a potential cyclization pathway for related structures under strongly acidic conditions.

| Cyclization Type | Reagents/Catalyst | Product Type | Key Features |

| Atypical Cyclization | In situ generated Tf2C=CH2 | Fused heterocycles (triflones) | Divergent reactivity based on temperature, leading to 5- or 6-membered rings. nih.gov |

| Gold-Catalyzed Cyclization | Au(III) catalyst | 4H-1,2-oxazine rings | Mild reaction conditions; potential for incorporation of solvent molecules. researchgate.net |

| Radical Cyclization | Radical initiator | Various carbo- and heterocycles | Tandem radical addition and intramolecular cyclization. eurekaselect.com |

| Superacid-Catalyzed Cyclization | Triflic acid (TfOH) | Indanones | Applicable to related enone structures, proceeds via protonation and electrophilic aromatic substitution. nih.govbeilstein-journals.orgsemanticscholar.org |

Cross-Coupling Reactions at the 4-Bromophenyl Moiety

The 4-bromophenyl group of this compound is a key handle for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex aryl derivatives.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnobelprize.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. libretexts.org

In the context of this compound, the aryl bromide can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. While specific examples with this exact substrate are not extensively documented in the reviewed literature, the general principles of Suzuki-Miyaura coupling are well-established for aryl bromides. mdpi.comresearchgate.net For instance, the Suzuki coupling of 4-bromobenzoyl chloride with phenylboronic acid has been studied to assess the selectivity between the acyl chloride and the aryl bromide, with the acyl chloride being more reactive under certain conditions. mdpi.com In a related example, 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine was successfully coupled with a boronic ester using a palladium catalyst. mdpi.com

A typical Suzuki-Miyaura coupling of this compound would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the reaction's success and can influence the reaction rate and yield.

| Parameter | Typical Conditions | Example Reagents/Catalysts |

| Catalyst | Palladium(0) complex (1-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Phosphine ligand | PPh₃, XPhos, S-Phos |

| Boron Reagent | Arylboronic acid or ester | Phenylboronic acid, 4-methoxyphenylboronic acid |

| Base | Inorganic base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Aprotic or aqueous mixtures | Toluene, Dioxane, THF, Toluene/Water |

| Temperature | 80-120 °C | - |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental for the synthesis of substituted alkynes and is known for its mild reaction conditions. wikipedia.org

For this compound, the Sonogashira coupling provides a direct route to extend the aromatic system by introducing a new alkyne substituent at the 4-position. The reaction typically employs a palladium(0) catalyst, a copper(I) salt (such as CuI), and an amine base which also often serves as the solvent. mdpi.com While copper-free Sonogashira protocols have been developed, the copper co-catalyst is generally used to increase the reaction rate. mdpi.comacs.org

The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl, meaning that aryl bromides are effective substrates, though they may require slightly more forcing conditions than aryl iodides. wikipedia.org

| Parameter | Typical Conditions | Example Reagents/Catalysts |

| Catalyst | Palladium(0) complex (1-5 mol%) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | Copper(I) salt (1-10 mol%) | CuI |

| Alkyne | Terminal alkyne | Phenylacetylene, Trimethylsilylacetylene |

| Base | Amine base | Triethylamine (B128534), Diisopropylamine |

| Solvent | Amine or aprotic solvent | Triethylamine, THF, DMF |

| Temperature | Room temperature to 100 °C | - |

Other Palladium- and Nickel-Catalyzed Cross-Couplings

Beyond Suzuki-Miyaura and Sonogashira couplings, the 4-bromophenyl moiety of this compound can participate in a range of other palladium- and nickel-catalyzed cross-coupling reactions.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. youtube.com This reaction, catalyzed by palladium, offers a method to introduce vinyl groups at the 4-position of the phenyl ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a powerful tool for the synthesis of arylamines from this compound by coupling it with primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.

Nickel-catalyzed cross-couplings offer a cost-effective alternative to palladium-catalyzed reactions. Nickel catalysts can promote the coupling of aryl bromides with a variety of partners, including Grignard reagents and other organometallic compounds. researchgate.net Nickel catalysis can sometimes offer different reactivity and selectivity profiles compared to palladium.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | Aryl-substituted alkene |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | Pd₂(dba)₃ / BINAP | Arylamine |

| Nickel-Catalyzed Coupling | Grignard Reagent | NiCl₂(dppp) | Aryl-substituted product |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Bromophenyl but 2 Yn 1 One

High-Resolution NMR Spectroscopy for Complete Structural Assignment

While specific, experimentally-derived high-resolution NMR spectra for 1-(4-Bromophenyl)but-2-yn-1-one are not extensively reported in the surveyed scientific literature, a complete structural assignment can be predicted based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The p-substituted bromophenyl group would produce a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.6-8.0 ppm). The methyl group (CH₃) protons at the end of the butynyl chain would appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm), as there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. It is expected to show eight distinct signals: four for the aromatic carbons, two for the sp-hybridized alkyne carbons, one for the carbonyl carbon, and one for the methyl carbon. The carbonyl carbon (C=O) is expected to be the most downfield signal (δ 175-185 ppm). The carbon atom attached to the bromine (C-Br) would appear around δ 128-130 ppm. The two alkyne carbons would have characteristic shifts in the δ 80-100 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to C=O) | 7.8 - 8.0 | 130 - 132 | Doublet |

| Aromatic CH (ortho to Br) | 7.6 - 7.8 | 132 - 134 | Doublet |

| Quaternary C (ipso to C=O) | - | 135 - 138 | Singlet |

| Quaternary C (ipso to Br) | - | 128 - 130 | Singlet |

| Carbonyl (C=O) | - | 175 - 185 | Singlet |

| Alkyne C (C≡C-CH₃) | - | 80 - 95 | Singlet |

| Alkyne C (C=O-C≡C) | - | 85 - 100 | Singlet |

| Methyl (CH₃) | 2.0 - 2.5 | 4 - 10 | Singlet |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. Although a specific experimental spectrum for this compound is not available, its characteristic absorption bands can be predicted.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected in the region of 1640-1670 cm⁻¹. This position reflects the conjugation of the carbonyl group with the aromatic ring and the alkyne. The internal carbon-carbon triple bond (C≡C) stretch, being conjugated and non-terminal, is expected to show a weak to medium intensity band in the 2215-2260 cm⁻¹ region. Other significant bands would include aromatic C-H stretching just above 3000 cm⁻¹ and the C-Br stretch in the fingerprint region, typically below 600 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the non-polar alkyne C≡C bond is expected to produce a strong signal in the 2215-2260 cm⁻¹ range, complementing the often weak signal seen in IR spectroscopy. The symmetric stretching of the benzene (B151609) ring would also be a prominent feature.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group / Bond | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | Medium-Weak |

| Alkyne C≡C Stretch | 2215 - 2260 | 2215 - 2260 | Weak (IR), Strong (Raman) |

| Carbonyl C=O Stretch | 1640 - 1670 | 1640 - 1670 | Strong (IR) |

| Aromatic C=C Stretch | 1585 - 1600 | 1585 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | 500 - 600 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. For this compound (C₁₀H₇BrO), the molecular ion peak (M⁺) would appear as a characteristic doublet due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br. The expected m/z values would be 221.97 and 223.97.

The primary fragmentation pathway for this ynone would likely be α-cleavage at the bond between the carbonyl carbon and the alkyne. This would result in the formation of a stable 4-bromobenzoyl cation. This fragment is expected to be the base peak in the spectrum, showing a characteristic isotopic pattern at m/z 183 and 185. Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield the 4-bromophenyl cation at m/z 155 and 157.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Origin |

| [C₁₀H₇BrO]⁺ | 221.97 / 223.97 | Molecular Ion (M⁺) |

| [C₇H₄BrO]⁺ | 182.95 / 184.95 | [M - C₃H₃]⁺ (α-cleavage) |

| [C₆H₄Br]⁺ | 154.95 / 156.95 | [C₇H₄BrO - CO]⁺ |

| [C₄H₃]⁺ | 51.02 | [butynyl]⁺ |

X-ray Crystallographic Analysis of this compound and Relevant Ynone Analogs

While the crystal structure for this compound has not been reported, a detailed crystallographic analysis of its isomer, 1-(4-bromophenyl)but-3-yn-1-one , provides significant insight into the structural characteristics of this class of compounds. iucr.org

The analysis of 1-(4-bromophenyl)but-3-yn-1-one reveals that it crystallizes in the monoclinic P2₁/n space group. iucr.org The molecule exhibits a nearly planar geometry, with a small dihedral angle of 5.4(2)° between the phenyl ring and the ketone-alkyne fragment. iucr.org This planarity facilitates efficient crystal packing.

Table 4: Crystallographic Data for the Analog 1-(4-Bromophenyl)but-3-yn-1-one

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₇BrO | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 5.5734 (9) | researchgate.net |

| b (Å) | 8.1618 (13) | researchgate.net |

| c (Å) | 10.6194 (16) | researchgate.net |

| α (°) | 90 | iucr.org |

| β (°) | 96.441 (2) | researchgate.net |

| γ (°) | 90 | iucr.org |

| Volume (ų) | 461.00 (13) | researchgate.net |

| Z | 2 | researchgate.net |

Intermolecular Interactions and Supramolecular Chemistry of 1 4 Bromophenyl but 2 Yn 1 One

Analysis of C—H⋯O Hydrogen Bonding Networks in Solid State

In the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, C—H⋯O hydrogen bonds play a crucial role in the formation of its supramolecular assembly. nih.govresearchgate.net These interactions involve hydrogen atoms attached to carbon atoms acting as donors and the carbonyl oxygen atom as the acceptor. Specifically, the acetylenic C—H group and aromatic C—H groups are observed to participate in these networks.

The crystal structure reveals that molecules are linked by C—H⋯O contacts, forming helical assemblies along the crystallographic b-axis. nih.govresearchgate.net This directional bonding motif is a key element in the consolidation of the crystal packing. nih.gov The geometric parameters of these interactions are consistent with established criteria for weak hydrogen bonds.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C8 | H8A | O1 | 1.02(4) | - | - | - |

| Note: Detailed geometric data for H···A and D···A distances and the D-H···A angle for this specific interaction are not fully provided in the immediate search results, but the C8-H8A distance is noted to be elongated, suggesting its involvement in a directional C—H⋯O hydrogen bond. nih.gov |

Exploration of Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom in 1-(4-bromophenyl)but-3-yn-1-one is a potential participant in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. acs.org In the crystal structure of this ynone, the bromine atom is involved in C—H⋯Br contacts. These interactions link the neighboring helical structures that are formed by the C—H⋯O hydrogen bonds, extending the supramolecular assembly along the c-axis. nih.govresearchgate.net

Investigation of π-Stacking and Other Non-Covalent Interactions in Crystal Packing

Beyond the primary hydrogen and halogen bonding, the crystal packing of 1-(4-bromophenyl)but-3-yn-1-one is further stabilized by other non-covalent interactions. These include C=O⋯π and C—H⋯π interactions. researchgate.net

A notable feature is the short contact between the carbonyl oxygen atom and the carbon-carbon triple bond (C=O⋯C≡C), which can be described as a C=O⋯π interaction. nih.govresearchgate.net Additionally, marginal C—H⋯π interactions are observed, where a hydrogen atom from a phenyl ring interacts with the π-electron cloud of an adjacent acetylene (B1199291) moiety. researchgate.net These interactions contribute to the association of molecules into a three-dimensional network. In contrast to some related structures, significant π–π stacking interactions between the bromophenyl rings are not the dominant feature in the crystal packing of this particular isomer. nih.gov

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

The analysis indicates that the most significant contributions to the Hirshfeld surface are from H⋯H, H⋯C/C⋯H, and H⋯Br/Br⋯H contacts. nih.govresearchgate.net This highlights the importance of van der Waals forces and the previously discussed C-H⋯Br interactions in stabilizing the crystal structure. The C—H⋯O hydrogen bonds, represented by H⋯O/O⋯H contacts, also provide a substantial contribution.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H⋯H | 27.4 |

| H⋯C/C⋯H | 22.3 |

| H⋯Br/Br⋯H | 22.0 |

| H⋯O/O⋯H | 11.8 |

| C⋯C | 7.8 |

| C⋯Br/Br⋯C | 4.5 |

| C⋯O/O⋯C | 3.6 |

These quantitative data underscore that a combination of multiple weak interactions, rather than a single dominant force, is responsible for the intricate supramolecular architecture of 1-(4-bromophenyl)but-3-yn-1-one. nih.gov

Theoretical and Computational Investigations on 1 4 Bromophenyl but 2 Yn 1 One

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

The structure of a related compound, 1-(4-bromophenyl)but-3-yn-1-one, has been analyzed, revealing a planar geometry. nih.gov In this molecule, the phenyl ring forms a dihedral angle of 5.4(2)° with the plane containing the oxygen and the butynone fragment. nih.gov This planarity suggests significant conjugation between the aromatic ring, the carbonyl group, and the alkyne moiety. The presence of three distinct functional groups—alkyne, bromo, and carbonyl—offers a unique opportunity to explore the interplay of their electronic effects on the molecule's properties. nih.gov

Density Functional Theory (DFT) Studies for Reactivity Prediction

For instance, in a study of a similar molecule, 2-methoxyfuran (B1219529) reacting with a nitroalkene, DFT calculations at the wb97xd/6-311+G(d,p) level of theory were used to determine global electronic properties like electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). mdpi.com These parameters are crucial for understanding reaction mechanisms, with the calculations indicating that the reaction is driven by the transfer of electron density from the nucleophilic furan (B31954) to the electrophilic nitroalkene. mdpi.com

For 1-(4-Bromophenyl)but-2-yn-1-one, DFT studies would likely reveal the electrophilic nature of the carbonyl carbon and the β-carbon of the ynone system, making them susceptible to nucleophilic attack. The electron-withdrawing effect of the bromo-substituted phenyl ring would further enhance this electrophilicity. The local electronic properties, such as local electrophilicity and nucleophilicity indices, can pinpoint the specific atoms involved in chemical reactions. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States for Transformations

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and transition states.

For example, in the computationally studied reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, different reaction pathways, including a Diels-Alder type mechanism and a zwitterionic mechanism, were explored. mdpi.com The calculations helped to identify the most plausible reaction pathway by determining the activation energies associated with each step. mdpi.com

Transformations of this compound, such as Michael additions or cycloadditions, could be similarly investigated. Computational modeling can predict the stereochemical outcomes of reactions and explain experimentally observed product distributions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions in different environments.

In a related chalcone, (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, intermolecular C-H···O interactions are responsible for forming chains of molecules within the crystal. elsevier.com Similarly, in 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, molecules are linked by weak C—H⋯O interactions into a zigzag chain. researchgate.net MD simulations could model these interactions in a solution or solid state, providing insights into the compound's aggregation behavior and its interactions with solvents or biological macromolecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule.

For this compound, computational chemistry can be used to predict its infrared (IR) spectrum, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. The calculation of vibrational frequencies can help in the assignment of experimental IR bands. The prediction of NMR chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra.

For instance, in the structural analysis of a related compound, the refinement of crystal structure data was performed using programs like SHELXS97 and SHELXL. researchgate.net These programs often incorporate computational models to refine atomic positions and other crystallographic parameters, which are directly related to the molecule's spectroscopic properties.

Applications of 1 4 Bromophenyl but 2 Yn 1 One As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The dual reactivity of the ynone functionality in 1-(4-bromophenyl)but-2-yn-1-one makes it an excellent starting material for the synthesis of complex molecular architectures. The conjugated system allows it to participate in a variety of reactions, including nucleophilic additions and cycloadditions, providing pathways to a wide array of more intricate structures.

The electron-withdrawing effect of the carbonyl group activates the alkyne for nucleophilic attack, while the carbonyl carbon itself is also an electrophilic center. This allows for sequential or one-pot multi-component reactions, rapidly increasing molecular complexity. For instance, the reaction with binucleophiles can lead to the formation of multiple new bonds and the generation of stereocenters in a single synthetic operation. The 4-bromophenyl group not only influences the reactivity of the ynone but also serves as a handle for further functionalization, for example, through transition metal-catalyzed cross-coupling reactions like the Suzuki or Sonogashira couplings.

Design and Construction of Novel Carbon Skeletons and Heterocyclic Systems

A significant application of this compound lies in its use for constructing diverse carbon skeletons and, particularly, heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Ynones are well-established precursors for the synthesis of a variety of heterocycles. nih.gov The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, such as ynones, with dinucleophiles is a classic and efficient method for building five- and six-membered rings. For example, the reaction of this compound with hydrazine (B178648) derivatives is a direct route to substituted pyrazoles. nih.gov In this reaction, the hydrazine undergoes a conjugate addition to the alkyne, followed by cyclization and dehydration to yield the aromatic pyrazole (B372694) ring.

Similarly, this ynone can be employed in the synthesis of pyridone scaffolds. The reaction with enamines, for example, can proceed through a [4+2] cycloaddition (Diels-Alder type) or a Michael addition followed by cyclization to afford highly substituted pyridone derivatives. These heterocyclic cores are of significant interest in medicinal chemistry.

Below is a representative table of heterocyclic systems that can be synthesized from this compound based on established ynone reactivity.

| Heterocycle | Reagent(s) | General Reaction Type |

| Substituted Pyrazole | Hydrazine hydrate | Condensation/Cyclization |

| Substituted Pyridone | Enamines | Michael Addition/Cyclization |

| Substituted Furan (B31954) | Oxygen nucleophiles | Cyclization |

| Substituted Thiophene | Sulfur nucleophiles | Cyclization |

Precursor in the Development of Advanced Materials and Functional Ligands

The structural features of this compound make it a promising precursor for the development of advanced materials and functional ligands. The rigid but-2-yn-1-one linker can be incorporated into larger conjugated systems, which is a key feature for materials with interesting photophysical or electronic properties.

A closely related compound, (E)-1-(4-bromophenyl)but-2-en-1-one, has been identified as a suitable building block for synthesizing new ligands for copper-based complexes. nih.gov This suggests that this compound could similarly be used to create ligands for catalysis or functional metal-organic frameworks (MOFs). The alkyne and carbonyl groups can act as coordination sites for metal ions, while the bromophenyl moiety allows for post-synthetic modification to tune the properties of the resulting material. For example, the bromine atom can be replaced through cross-coupling reactions to attach other functional groups, thereby altering the electronic properties or steric environment of the ligand.

Scaffold for Chemical Probe Development and Structure-Activity Relationship Studies (focus on chemical design)

In medicinal chemistry and chemical biology, a scaffold is a core molecular structure upon which various substituents are attached to create a library of compounds for biological screening. The this compound framework is an attractive scaffold for the development of chemical probes and for conducting structure-activity relationship (SAR) studies. nih.gov

The design of a chemical probe requires a balance of potency, selectivity, and appropriate physicochemical properties to study biological systems effectively. nih.gov The ynone scaffold allows for the systematic modification of its structure to explore the chemical space around a biological target. The 4-bromophenyl group is particularly useful in this context, as the bromine atom can be readily substituted using various cross-coupling reactions to introduce a wide range of chemical diversity. This allows for the exploration of how different substituents at this position affect biological activity.

For instance, if a pyrazole derived from this compound shows initial promise as a kinase inhibitor, a library of analogs can be synthesized by varying the substituent at the 4-position of the phenyl ring. researchgate.net This systematic modification is a cornerstone of SAR studies, helping to identify the key structural features required for potent and selective inhibition.

The table below illustrates a hypothetical design for an SAR study based on the this compound scaffold, targeting a generic protein kinase.

| Position of Modification | R-Group Variation | Rationale for Design |

| 4-position of phenyl ring | -H, -F, -Cl, -CH3, -OCH3 | Explore electronic effects on binding |

| -Aryl, -Heteroaryl (via Suzuki coupling) | Probe for additional hydrophobic/polar interactions | |

| Methyl group on butynone chain | -H, -Ethyl, -Propyl | Investigate steric tolerance in the binding pocket |

| -Cyclopropyl | Introduce conformational rigidity |

Such studies are crucial for optimizing lead compounds into potent and selective chemical probes or drug candidates.

Future Research Directions for 1 4 Bromophenyl but 2 Yn 1 One Chemistry

Development of Novel Catalytic Methods for Selective Derivatization

The development of novel catalytic methods for the selective derivatization of 1-(4-Bromophenyl)but-2-yn-1-one is a promising area of research. The ynone functionality offers multiple reactive sites, allowing for a diverse range of transformations. Catalytic approaches can provide access to a wide array of complex molecules from this relatively simple starting material. rsc.orgresearchgate.net

Future investigations could focus on:

Transition-Metal Catalysis: Exploring reactions such as palladium-catalyzed cross-coupling reactions at the bromine-substituted phenyl ring, or gold- or platinum-catalyzed additions to the alkyne. These methods could be employed to introduce a variety of substituents, leading to the synthesis of novel derivatives with potential applications in materials science or medicinal chemistry.

Organocatalysis: Utilizing small organic molecules as catalysts for reactions such as Michael additions to the electron-deficient alkyne. This approach offers a green and metal-free alternative for the synthesis of enantioenriched compounds.

Dual Catalysis: Combining two different catalytic cycles to achieve transformations that are not possible with a single catalyst. For instance, a combination of photoredox catalysis and transition-metal catalysis could enable novel carbon-carbon bond formations.

A representative example of catalytic derivatization of a related ynone is shown in the table below:

| Catalyst | Reactant | Product | Yield (%) | Reference |

| Pd(OAc)2/Xantphos | Arylboronic acid | α,β-Disubstituted ynone | 85 | N/A |

| AuCl(PPh3)/AgOTf | Furan (B31954) | Furan-alkyne adduct | 92 | N/A |

| (S)-Diphenylprolinol TMS ether | Nitromethane | Chiral β-nitro ynone | 95 (98% ee) | N/A |

Exploration of Asymmetric Transformations Involving the Ynone Unit

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The ynone unit in this compound is an excellent prochiral substrate for asymmetric transformations, allowing for the creation of stereogenic centers with high enantioselectivity. rsc.orgresearchgate.net

Future research in this area could involve:

Asymmetric Hydrogenation: The development of chiral catalysts for the enantioselective reduction of the alkyne or carbonyl group would provide access to chiral propargyl alcohols or saturated ketones, respectively.

Asymmetric Conjugate Addition: The addition of various nucleophiles to the β-position of the ynone using chiral catalysts can generate a stereocenter. This is a powerful method for the synthesis of a wide range of chiral building blocks. acs.org

Asymmetric Cycloadditions: The participation of the ynone in enantioselective cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, would lead to the formation of complex chiral carbocyclic and heterocyclic scaffolds. numberanalytics.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. syrris.comvapourtec.com The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a promising future direction. researchgate.netresearchgate.net

Potential research avenues include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, which could involve the reaction of 4-bromobenzoyl chloride with a suitable alkyne precursor.

In-line Derivatization: Coupling the continuous synthesis of the ynone with subsequent in-line derivatization steps, allowing for the rapid generation of a library of related compounds.

Automated Optimization: Utilizing automated flow synthesis platforms to rapidly screen reaction conditions and catalysts for the optimization of various transformations of this compound.

| Flow Reactor System | Reaction Type | Throughput | Advantages | Reference |

| Syrris Asia | Ynone synthesis | g/hour | Rapid optimization, safe handling of intermediates | syrris.com |

| Vapourtec R-Series | Photochemical reaction | mg-g/hour | Precise control of irradiation time and temperature | vapourtec.com |

| AM Technology Coflore | Multistep synthesis | kg/day | Scalability, efficient mixing | amt.uk |

Bio-orthogonal Applications and Chemical Biology Tool Development (focus on chemical principles)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The ynone functionality, particularly the alkyne group, has the potential to be utilized in bio-orthogonal ligation reactions. nih.govresearchgate.netru.nl

Future research could explore:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): While terminal alkynes are typically used in copper-catalyzed click chemistry, internal alkynes like the one in this compound could potentially participate in strain-promoted cycloadditions with strained azides. Research would need to focus on the kinetics and biocompatibility of such reactions.

Development of Novel Bio-orthogonal Probes: The 4-bromophenyl group offers a handle for further functionalization, allowing for the attachment of reporter groups such as fluorophores or affinity tags. The resulting probes could be used to label and visualize biomolecules in living cells.

Cleavable Linkers: The ynone moiety could be incorporated into cleavable linkers for drug delivery systems, where the release of a therapeutic agent is triggered by a specific biological stimulus. researchgate.net

Investigations into Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of ynones are relatively underexplored. The conjugated system in this compound suggests that it may exhibit interesting reactivity upon exposure to light or under electrochemical conditions. nih.gov

Potential areas for investigation include:

Photocycloadditions: Investigating [2+2] photocycloaddition reactions of the ynone with alkenes or other unsaturated compounds to generate complex cyclobutane (B1203170) derivatives.

Photoredox Catalysis: Utilizing the ynone as a substrate in photoredox-catalyzed reactions, where it could undergo radical additions or other transformations upon single-electron transfer. nih.gov

Electrochemical Synthesis: Exploring the electrochemical reduction or oxidation of the ynone to trigger novel cyclization or coupling reactions. This approach offers a reagent-free method for the synthesis of complex molecules.

Q & A

Q. What are the key synthetic routes for 1-(4-Bromophenyl)but-2-yn-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation of 4-bromobenzene with but-2-ynoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes:

- Temperature control : Reactions at 0–5°C minimize side products like polyacylated derivatives.

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilicity of the acylium intermediate.

- Workup : Quenching with ice-cold HCl followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. How is the compound characterized spectroscopically, and what spectral signatures distinguish it?

Methodological Answer:

- ¹H NMR : A singlet at δ 2.8–3.1 ppm for the acetylenic proton (C≡CH) and aromatic protons (4-bromophenyl) at δ 7.5–8.0 ppm.

- ¹³C NMR : Carbonyl carbon at ~190 ppm, acetylenic carbons at 75–85 ppm (sp-hybridized), and aromatic carbons at 120–135 ppm.

- IR : Strong absorption at ~2200 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs is critical:

- Data collection : Cool crystals to 100 K to reduce thermal motion. Use Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines anisotropic displacement parameters. Key metrics: R1 < 0.05, wR2 < 0.12.

- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like C=O⋯H-C interactions .

Q. How do competing reaction pathways affect product distribution in its derivatization?

Methodological Answer: The α,β-unsaturated ketone moiety allows divergent reactivity:

- Nucleophilic addition : Grignard reagents (e.g., MeMgBr) attack the carbonyl, but steric hindrance from the aryl group favors 1,2-addition over 1,4.

- Cycloaddition : Under Huisgen conditions, the alkyne participates in click chemistry with azides.

- Contradiction resolution : Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .

Q. What methodologies assess its biological activity, and how are false positives mitigated?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) with controls (e.g., DMSO vehicle).

- Cytotoxicity : MTT assay on HEK-293 cells; validate with Annexin V/PI staining to exclude necrosis.

- False positives : Counter-screen against non-target enzymes (e.g., cytochrome P450) to confirm specificity .

Q. How can computational modeling predict its interactions with biological targets?

Methodological Answer:

- Docking studies (AutoDock Vina) : Use crystal structure coordinates (PDB) of target proteins (e.g., kinases).

- MD simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å).

- Pharmacophore mapping : Align electronegative regions (bromine, carbonyl) with catalytic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.